Kainic acid diethyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66163-47-1 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl (2S,3S,4S)-3-(2-ethoxy-2-oxoethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)7-10-11(9(3)4)8-15-13(10)14(17)19-6-2/h10-11,13,15H,3,5-8H2,1-2,4H3/t10-,11+,13-/m0/s1 |
InChI Key |
WRMHXDMWMSVTBM-LOWVWBTDSA-N |
SMILES |
CCOC(=O)CC1C(CNC1C(=O)OCC)C(=C)C |
Isomeric SMILES |
CCOC(=O)C[C@H]1[C@H](CN[C@@H]1C(=O)OCC)C(=C)C |
Canonical SMILES |
CCOC(=O)CC1C(CNC1C(=O)OCC)C(=C)C |
Synonyms |
kainic acid diethyl ester |
Origin of Product |
United States |
Advanced Chemical Synthesis and Derivatization Strategies of Kainic Acid Diethyl Ester
Stereoselective Synthesis of Kainic Acid as a Precursor to its Diethyl Ester
The creation of the kainic acid core with precise stereochemical control is the foundational step before derivatization. Various methodologies have been developed, each offering unique advantages in terms of efficiency, stereoselectivity, and starting material accessibility.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of the pyrrolidine (B122466) ring system inherent to kainoids. nih.gov A notable strategy involves the synthesis of a fully functionalized, trisubstituted pyrrolidine ring from an acyclic precursor. In a total synthesis of (–)-kainic acid, a key step is the RCM of an acrylate (B77674) derivative. nih.govacs.org This reaction, typically catalyzed by a ruthenium-based catalyst, efficiently forms the five-membered ring, setting the stage for subsequent functionalization and stereocenter installation. The RCM approach is valued for its functional group tolerance and its ability to form cyclic structures from complex acyclic diene precursors. nih.gov
The intramolecular Michael addition is a key reaction for establishing the final, correct stereochemistry of the kainic acid skeleton, often used in tandem with other ring-forming reactions. nih.gov For instance, following an initial RCM to form an α,β-unsaturated lactone, a subsequent intramolecular Michael addition can be employed to construct the fully substituted pyrrolidine ring with high diastereoselectivity. nih.govfigshare.com One highly effective, second-generation synthesis of (–)-kainic acid utilizes a one-pot sequential elimination-Michael addition protocol starting from a β-amino-δ-lactone intermediate. acs.orgnih.gov This cascade reaction proceeds with excellent diastereoselectivity (92:8) to afford the desired pyrrolidine derivative, demonstrating a robust method for controlling the crucial C2, C3, and C4 stereocenters. acs.org
| Strategy | Key Intermediate | Key Reaction Steps | Diastereoselectivity | Overall Yield (from key intermediate) | Reference |
| RCM / Michael Addition | Acrylate derivative | 1. Ring-Closing Metathesis (RCM) to form α,β-unsaturated lactone. 2. Intramolecular Michael addition. | High | Not specified | nih.gov |
| Sequential Elimination / Michael Addition | β-Amino-δ-lactone | One-pot elimination followed by intramolecular Michael addition. | 92:8 | 14% (over 12 steps) | acs.orgnih.gov |
Chemoenzymatic synthesis offers a modern and efficient alternative to purely chemical methods by leveraging the high selectivity of enzymes. A significant breakthrough in this area was the discovery of an α-ketoglutarate (αKG)-dependent dioxygenase, DsKabC. nih.gov This enzyme catalyzes a key oxidative cyclization of a linear precursor, N-geranyl-L-glutamic acid (termed "prekainic acid"), to directly form the kainic acid scaffold. nih.gov This biocatalytic C-C bond formation introduces the three contiguous stereocenters in a single, highly controlled step. This method highlights the potential for scalable and environmentally benign biosynthesis of complex natural products like kainic acid. nih.govcaymanchem.com
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the final target molecule. mdpi.comnih.gov This strategy is one of the most common and effective methods for the asymmetric synthesis of kainic acid. researchgate.net
Several chiral precursors have been successfully employed:
D-Serine: An enantioselective synthesis of (–)-α-kainic acid was developed starting from D-serine methyl ester. A key step in this route is a SmI₂-catalyzed [3+2] intramolecular cycloaddition, which proceeds with high diastereoselectivity. mdpi.com
trans-4-Hydroxy-L-proline: This inexpensive starting material has been used to achieve a highly stereoselective synthesis of (–)-kainic acid in 14 steps. researchgate.net Key transformations in this pathway include diastereoselective enolate alkylation and cuprate (B13416276) substitution reactions to build the required stereocenters. researchgate.net
Pyroglutamate (B8496135): Chiral pyroglutamate esters have also served as effective starting points for the total synthesis of kainic acid. hku.hk
These methods capitalize on the inherent stereochemistry of the starting material to guide the formation of new stereocenters, providing a reliable pathway to the enantiopure target. mdpi.comnih.gov
| Chiral Starting Material | Key Synthetic Strategy | Overall Yield | Reference |
| D-Serine | SmI₂-catalyzed [3+2] intramolecular cycloaddition | ~10% (over 19 steps) | mdpi.comresearchgate.net |
| trans-4-Hydroxy-L-proline | Diastereoselective enolate alkylation and cuprate substitution | >7% (over 14 steps) | researchgate.net |
Chemoenzymatic Production Routes for Kainic Acid
Esterification Techniques for Diethyl Ester Formation from Kainic Acid
Once kainic acid is synthesized, the final step is the conversion of its two carboxylic acid functional groups into diethyl esters. This requires selective and efficient esterification methods.
The formation of kainic acid diethyl ester from kainic acid involves the esterification of both the C2 and the side-chain carboxyl groups. Standard methods for esterification can be applied effectively.
Fischer-Speier Esterification: This is a classic and direct method for converting carboxylic acids to esters. Treating kainic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl), will drive the equilibrium towards the formation of the diethyl ester. A similar procedure using ethanol and thionyl chloride is effective for the synthesis of glutamic acid diethyl ester from D-glutamic acid. google.com
Mitsunobu Reaction: For a milder, non-acidic approach, the Mitsunobu reaction is a viable option. This reaction involves treating kainic acid with ethanol in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). This method has been successfully used to synthesize N-protected kainic acid dimethyl esters and can be directly adapted for the synthesis of the diethyl ester by substituting methanol (B129727) with ethanol. researchgate.net
These techniques provide reliable pathways to access this compound, a crucial derivative for further pharmacological and biological investigation. nih.gov
Impact of Esterification on Compound Properties for Research Utility
Esterification is a chemical reaction that combines a carboxylic acid and an alcohol to form an ester and water. byjus.comebsco.com In the case of this compound, the two carboxylic acid functional groups of kainic acid are converted into ethyl esters. This structural modification induces significant changes in the molecule's physicochemical properties, which in turn alters its biological activity and enhances its utility in specific research contexts.
The primary impact of converting the carboxylic acid groups to diethyl esters is the neutralization of their negative charges at physiological pH and a significant increase in the molecule's lipophilicity, or fat-solubility. The parent compound, kainic acid, is a zwitterionic molecule with polar carboxyl groups that are essential for its interaction with ionotropic glutamate (B1630785) receptors. nih.gov By masking these polar groups through esterification, the resulting this compound loses its ability to effectively bind to and activate these receptors.
Research findings have consistently demonstrated that this chemical modification leads to a loss of biological potency. Specifically, this compound lacks the potent excitatory and neurotoxic effects that are characteristic of the parent kainic acid. frontiersin.orgfrontiersin.org This inactivation is a critical feature for its research utility. In neurobiological studies, this compound serves as an essential negative control. frontiersin.orgfrontiersin.org Researchers can administer it to cells or animal models to verify that the neuronal damage or seizures observed with kainic acid are specifically due to the activation of glutamate receptors by the free carboxylic acid moieties and not some other non-specific effect of the core molecular structure. frontiersin.orgnih.gov
Analytical Characterization Methodologies for Synthetic this compound Purity and Stereochemistry
The synthesis of this compound requires rigorous analytical verification to confirm its chemical identity, structural integrity, and purity. Given that kainic acid possesses three stereocenters, ensuring the correct stereochemistry is also of paramount importance. nih.gov A combination of spectroscopic and chromatographic techniques is employed for this comprehensive characterization. jchps.comuoa.gr
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for the structural elucidation of organic molecules. nih.gov
¹H NMR (Proton NMR) would provide definitive evidence of successful esterification. The spectrum would show characteristic signals for the two ethyl groups: a quartet around 4.1-4.2 ppm corresponding to the -O-CH₂- protons and a triplet around 1.2-1.3 ppm for the -CH₃ protons. The integration of these signals would confirm the presence of two ethyl ester groups. Furthermore, shifts in the signals of the pyrrolidine ring protons compared to the parent kainic acid would be observed.
¹³C NMR (Carbon-13 NMR) complements the proton data by showing distinct signals for all carbon atoms in the molecule. Key signals would include those for the ester carbonyl carbons (C=O) typically appearing in the 170-175 ppm region, and the two carbons of the ethyl groups (-O-C H₂- and -C H₃).
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence and absence of key functional groups. For this compound, the most important feature in an IR spectrum would be the appearance of a strong absorption band in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an ester. acs.org Concurrently, the broad O-H stretching band associated with the carboxylic acid groups of the starting material (around 2500-3300 cm⁻¹) would be absent, confirming the completion of the esterification reaction.
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular mass, confirming the addition of two ethyl groups (C₂H₅) and the removal of two hydrogen atoms compared to kainic acid. High-resolution mass spectrometry (HRMS) can provide the elemental composition with very high accuracy, further validating the chemical formula.
Chromatographic techniques are essential for determining the purity of a synthesized sample of this compound, separating it from any unreacted starting materials, byproducts, or stereoisomers.
High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used technique for assessing the purity of non-volatile compounds in pharmaceutical and chemical research. mdpi.com
Purity Determination : A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. In a typical reverse-phase HPLC (RP-HPLC) setup using a C18 column, a pure compound will ideally produce a single, sharp, and symmetrical peak in the resulting chromatogram. mdpi.com The purity is quantified by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected.
Stereochemical Purity : Since synthetic routes can sometimes produce a mixture of stereoisomers, confirming stereochemical purity is crucial. This is achieved using chiral chromatography, a specialized form of HPLC. google.com By using a chiral stationary phase (CSP), it is possible to separate the desired enantiomer/diastereomer of this compound from other potential stereoisomers, which would appear as separate peaks. This method is critical for ensuring that the sample consists of a single, well-defined stereoisomer. google.com The use of detectors like a Diode-Array Detector (DAD) can further enhance purity analysis by checking for co-eluting impurities that might be hidden under the main peak. chromatographyonline.com
Thin-Layer Chromatography (TLC) : TLC is a simpler, faster, and less expensive chromatographic method often used to monitor the progress of a chemical reaction and for preliminary purity checks. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of the starting material (kainic acid) and the appearance of the product (this compound), which will have a different retention factor (Rf) due to its increased lipophilicity.
Molecular Mechanisms of Action and Receptor Interactions of Kainic Acid Diethyl Ester
Affinities and Selectivities for Ionotropic Glutamate (B1630785) Receptor Subtypes
The interaction of kainic acid diethyl ester with ionotropic glutamate receptors is markedly different from that of kainic acid. This is largely due to the modification of the carboxyl groups, which are critical for agonist binding and receptor activation.
Direct Binding Profiles to Kainate Receptors (GluK1-5)
Specific quantitative binding data for this compound at the individual kainate receptor subunits (GluK1-5) is not extensively detailed in the literature. However, functional studies provide significant insight into its lack of affinity as an agonist. Electrophysiological studies have demonstrated that this compound is devoid of the excitatory and neurotoxic effects characteristic of its parent compound, kainic acid. frontiersin.org This profound inactivity suggests that it does not effectively bind to and activate kainate receptors. frontiersin.org
Early research using the structurally related compound, L-glutamate diethyl ester (GDEE), showed that it did not antagonize kainate-induced neuronal excitation. frontiersin.organnualreviews.org This further implies that the diethyl ester form of these excitatory amino acids has a very low affinity for the agonist binding site on kainate receptors. The high-affinity binding of kainate itself is well-established, with affinities for homomeric GluK1-3 receptors in the nanomolar range (13–76 nM). nih.gov The "high-affinity" subunits, GluK4 and GluK5, bind kainate with even greater affinity when expressed as non-functional homomers. mdpi.com The absence of excitatory action by this compound indicates a fundamental disruption of these high-affinity interactions. frontiersin.org
Interaction with AMPA Receptor Subunits
The interaction of this compound with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is also not well defined with modern binding assays. However, historical studies using GDEE provide a proxy for understanding its potential interactions. GDEE was initially identified as an antagonist of quisqualate-induced responses, with quisqualate being an agonist that activates AMPA receptors. annualreviews.org This suggested that GDEE could block AMPA receptor activation.
However, other electrophysiological studies found that AMPA-induced currents were insensitive to GDEE. jneurosci.orgjneurosci.org More recent investigations in rat neocortical slices concluded that there is little evidence for GDEE acting as a direct antagonist at postsynaptic excitatory amino acid receptors, including AMPA receptors. nih.gov These conflicting reports suggest that any interaction between diethyl ester derivatives and AMPA receptors is likely weak or complex, and not that of a simple competitive antagonist. For comparison, kainic acid itself acts as a partial agonist at AMPA receptors. wikipedia.org
Comparative Receptor Binding with Kainic Acid and Other Agonists
The esterification of kainic acid to form its diethyl ester derivative results in a dramatic loss of biological activity. While kainic acid is a potent agonist at kainate receptors and a partial agonist at AMPA receptors, its diethyl ester is largely inert. frontiersin.orgwikipedia.org This highlights the critical role of the free carboxyl groups in the binding and activation of ionotropic glutamate receptors. The structurally similar GDEE was historically used to differentiate between kainate and quisqualate (AMPA) receptors, as it was shown to inhibit responses from the latter but not the former. frontiersin.organnualreviews.org
Modulation of Ion Channel Function by this compound
The functional consequences of ligand binding to ionotropic glutamate receptors are measured by the flow of ions across the cell membrane. The profound inactivity of this compound at the binding site translates to a lack of ion channel modulation.
Regulation of Cationic Currents (e.g., Na+, Ca2+)
Activation of kainate and AMPA receptors by an agonist leads to the opening of their associated ion channels, which are permeable to cations, primarily sodium (Na+) and, for certain subunit compositions, calcium (Ca2+). researchgate.net This influx of positive ions causes membrane depolarization and neuronal excitation. nih.gov The potent agonist activity of kainic acid leads to robust activation of these cationic currents, which, at high levels, results in excitotoxicity. wikipedia.org
Conversely, because this compound lacks excitatory potency, it fails to induce the conformational change in the receptor necessary to open the ion channel. frontiersin.org Consequently, it does not promote the influx of Na+ or Ca2+ through either kainate or AMPA receptor channels. This functional inactivity is the most direct evidence of its inability to act as an agonist and modulate cationic currents.
Functional Assays of Receptor Activation (e.g., electrophysiological recordings)
Electrophysiological recordings directly measure the electrical activity of neurons and provide functional confirmation of a compound's effect on ion channels. Studies utilizing such techniques have been pivotal in characterizing the profile of this compound. These functional assays have consistently shown that, unlike its parent compound, this compound does not possess excitatory potency and is devoid of neurotoxic effects when applied to neurons. frontiersin.org
In stark contrast, electrophysiological studies of kainic acid show that even low micromolar concentrations produce significant membrane depolarizations and can induce epileptiform spikes and seizure activity in neuronal preparations. nih.gov The use of GDEE in early electrophysiological experiments helped to functionally distinguish receptor subtypes, as it was found to antagonize depolarizations induced by quisqualate but not those induced by kainate. frontiersin.organnualreviews.org The collective data from these functional assays confirm that the esterification of the carboxyl groups renders this compound functionally inert as an agonist at ionotropic glutamate receptors.
Mechanisms of Receptor Desensitization and Deactivation Induced by this compound
The interaction of agonists with kainate receptors (KARs) initiates a rapid activation followed by a period of desensitization, a state in which the receptor no longer responds to the agonist despite its continued presence. This process is crucial for shaping synaptic transmission and preventing excitotoxicity. While this compound is a prodrug, its active metabolites, primarily agonists like kainic acid, induce desensitization through complex conformational changes within the receptor structure. The mechanisms of desensitization and subsequent deactivation are intrinsically linked to the stability of the ligand-binding domain (LBD) dimer interface and allosteric modulation.
Upon agonist binding, the LBD of each subunit undergoes a conformational change, leading to the opening of the ion channel. nih.gov However, prolonged agonist occupancy promotes a different structural rearrangement that leads to desensitization. A key event in this process is the rearrangement of the dimer interface formed by the LBDs of adjacent subunits. nih.govembopress.orgresearchgate.net Cryo-electron microscopy studies have revealed that in the desensitized state, the LBD layer of the KAR, specifically the GluK2 subtype, forms a ring-like structure. nih.gov This "desensitization ring" is established through staggered helix contacts between neighboring subunits, resulting in a pseudo four-fold symmetric arrangement of the LBDs. nih.gov This structural change is distinct from the resting state and is fundamental to the gating mechanism.
The stability of the LBD dimer assembly is inversely correlated with the rate and extent of desensitization. nih.govembopress.org A less stable dimer interface facilitates a more rapid and profound desensitization. Research has shown that the desensitized state of KARs represents a deep energy well, which can offset the stabilizing effects of certain mutations at the dimer interface. embopress.orgresearchgate.net Consequently, the deactivation of KAR responses is predominantly governed by the entry of the receptor into these desensitized states. embopress.orgresearchgate.net
Furthermore, allosteric modulators, particularly cations, play a significant role in the transitions between activated and desensitized states. nih.gov An allosteric cation binding pocket within the LBD dimer interface is crucial for receptor activation. nih.gov Desensitization is understood to proceed when an agonist is bound, but the cation pocket is unoccupied. nih.gov Conversely, deactivation occurs when the agonist unbinds before the cation. nih.gov This highlights the role of cations as critical gatekeepers of KAR gating.
The process of desensitization in KARs can be multifaceted, with evidence suggesting the existence of both shallow and deep desensitized states. biorxiv.orgnih.gov While deep-desensitized states are characterized by a tightly closed ion channel pore, shallow-desensitized states may remain partially conductive. biorxiv.orgnih.gov The transition to a complete, non-conductive desensitized state involves significant lateral rotational movement of the KAR LBDs, a feature that distinguishes KARs from other ionotropic glutamate receptors like AMPA receptors. biorxiv.orgnih.gov
Research utilizing mutations in the KAR LBD has provided further insight into the molecular determinants of desensitization. The table below summarizes findings from studies on GluK2 receptor mutants and their effects on desensitization kinetics.
| Kainate Receptor Mutant | Location of Mutation | Effect on Desensitization | Proposed Mechanism | Reference(s) |
| GluK2-D776K | Ligand-Binding Domain Dimer Interface | Blocks macroscopic desensitization | The introduced lysine (B10760008) acts as a tethered cation, displacing sodium ions and creating new inter-protomer contacts that stabilize the dimer. | |
| GluK2-M770K | Ligand-Binding Domain Dimer Interface | Accelerates macroscopic desensitization | The introduced lysine acts as a tethered cation, leading to new intra-protomer contacts that alter dimer stability and favor desensitization. | |
| Double Cysteine Mutations | Inter-dimer Interface | Attenuates receptor desensitization | Cysteine crosslinks restrict the lateral rotation of subunits, preventing the large conformational changes required for deep desensitization. | biorxiv.orgnih.gov |
These findings underscore the intricate molecular choreography that governs the desensitization and deactivation of kainate receptors upon agonist binding, a process fundamental to their physiological and pathophysiological roles.
Investigation of Intracellular Signaling Pathways Modulated by Kainic Acid Diethyl Ester
G-Protein Coupled Signaling and Kainate Receptor Metabotropic Functions
Emerging evidence has firmly established that Kainate Receptors (KARs) can operate through a metabotropic modality, distinct from their ion channel function. nih.gov This non-canonical signaling is initiated by the coupling of KARs to G-proteins, specifically the pertussis toxin-sensitive Gi/o proteins. mdpi.comnih.gov Direct investigation in rat hippocampal membranes has demonstrated that the binding affinity of a selective kainate receptor agonist is modulated by guanine (B1146940) nucleotides and is sensitive to pertussis toxin treatment, confirming a physical or functional association with Gi/o proteins. nih.gov
This G-protein coupling allows KAR activation to modulate cellular function through second messenger systems, a hallmark of metabotropic receptors. nih.gov For instance, the activation of presynaptic KARs in the hippocampus has been shown to inhibit the release of the neurotransmitter gamma-aminobutyric acid (GABA). mdpi.com This inhibitory effect is dependent on a G-protein-mediated pathway, highlighting a significant metabotropic role for KARs in regulating synaptic transmission and neuronal excitability. mdpi.comnih.gov This mode of action proceeds by coupling KARs to Gi/o and PKC proteins, indicating a clear metabotropic mechanism. nih.gov
Activation of Kinase Cascades and Downstream Effectors
The metabotropic functions of KARs extend to the activation of critical enzyme families, particularly protein kinases, which orchestrate a wide array of cellular responses through phosphorylation of downstream effector proteins.
A key signaling molecule activated downstream of KAR-G-protein coupling is Protein Kinase C (PKC). mdpi.comnih.gov The inhibitory effect of KAR activation on GABA release in hippocampal interneurons is linked to a metabotropic mechanism involving not only Gi/o proteins but also the subsequent activation of Phospholipase C (PLC) and PKC. mdpi.com Further studies have shown that prostaglandin (B15479496) EP1 receptors can potentiate the activity of specific kainate receptors (heteromeric GluK2/GluK5) through a second messenger cascade that involves phospholipase C, calcium, and protein kinase C. emory.edu
Activation of PKC can also exert regulatory feedback on the KARs themselves. In oocytes expressing glutamate (B1630785) receptor subunits, the application of a PKC activator led to the inhibition of kainate-induced currents, an effect that could be prevented by a PKC inhibitor peptide. nih.gov This suggests that PKC-dependent phosphorylation is a crucial mechanism for modulating KAR function. nih.gov Moreover, KARs may influence their own membrane expression through activity-dependent internalization that is triggered by PKC phosphorylation. mdpi.com
The adenylate cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway is another major cascade modulated by KAR activation. researchgate.netresearchgate.net Research indicates that this modulation is complex and can be bidirectional. At certain synapses, such as the mossy fiber-CA3 synapse in the hippocampus, high concentrations of kainate depress glutamate release through a mechanism involving a Gi/o protein and the AC/cAMP/PKA pathway. researchgate.net Conversely, low concentrations of kainate can facilitate glutamate release via a pathway dependent on Ca2+-calmodulin activation of adenylate cyclase, leading to an increase in cAMP and PKA activity. researchgate.netresearchgate.net
This PKA-dependent signaling is critical for mediating specific cellular outcomes. For example, in studies on neural stem cells, the proliferative effect of kainic acid on oligodendrocyte precursor cells was found to require the activation of both PKA and PKC, which converge on the phosphorylation of the transcription factor CREB. nih.gov
Role of Protein Kinase C (PKC)
Influence on Intracellular Calcium Dynamics
A primary and well-documented consequence of kainate receptor activation is a significant increase in the concentration of intracellular calcium ([Ca2+]i). nih.govfrontiersin.org This calcium influx is a central event that drives both physiological signaling and, in cases of overstimulation, excitotoxic cell death. nih.gov Studies in neonatal hippocampal neurons have shown that kainic acid induces an increase in intracellular calcium through L-type voltage-sensitive calcium channels early in development. nih.gov
Prolonged exposure to the abnormally high calcium concentrations resulting from intense KAR stimulation is considered a core mechanism underlying hippocampal damage. frontiersin.org However, the rise in intracellular calcium also functions as a critical second messenger signal in the metabotropic pathways activated by KARs. As noted previously, the facilitation of glutamate release at low kainate concentrations is dependent on a rise in intracellular Ca2+, which then activates calmodulin and subsequently the AC/cAMP/PKA pathway. researchgate.netresearchgate.net The dynamics of intracellular calcium, including its release from internal stores and influx from the extracellular space, are dose-dependent and integral to the cellular response to KAR agonists. nih.gov
Modulation of Gene Expression and Protein Processing Pathways
The signaling cascades initiated by kainic acid diethyl ester through KAR activation ultimately converge on the nucleus to alter patterns of gene expression, leading to lasting changes in cell function and phenotype. Administration of kainic acid produces significant changes in the expression of a wide variety of genes within hours, reflecting the physiological and pathological responses of the neurons. nih.gov
Research using rat models has demonstrated that kainic acid treatment can significantly alter the gene expression levels of numerous enzymes and proteins in the hippocampus. turkjps.org These changes can be interpreted as indicators of neuronal damage, plasticity, and metabolic responses. turkjps.org For instance, kainic acid has been shown to modulate the expression of genes involved in drug metabolism, mitochondrial responses, and cytoskeletal structure. turkjps.org Furthermore, KAR activation can influence inflammatory pathways by modulating the gene expression of molecules such as Interleukin-1beta (IL-1β). nih.gov
Beyond gene transcription, KAR activation has been shown to affect protein processing. Notably, studies suggest that kainic acid is involved in the amyloidogenic processing of amyloid precursor protein (APP), a key protein in the pathology of Alzheimer's disease. rndsystems.comnih.gov
Utility of Kainic Acid Diethyl Ester As a Pharmacological Probe in Neurobiological Systems
Applications in In Vitro Cellular Models
In vitro models are indispensable for dissecting the cellular and molecular mechanisms underlying neuronal function. Kainic acid and its derivatives have been extensively used in these systems to probe the function of glutamate (B1630785) receptors.
Primary neuronal cultures, derived from specific brain regions of embryonic or neonatal animals, provide a simplified yet physiologically relevant system to study neuronal properties. tuni.fi In cultures of mouse cerebral cortex interneurons, excitatory amino acids (EAAs) like kainate have been shown to stimulate the release of the inhibitory neurotransmitter GABA. jneurosci.org Studies using these cultures have demonstrated that kainate, along with other EAA agonists, can evoke GABA release, a process that is dependent on calcium. jneurosci.org The potency of various agonists has been characterized, with quisqualate being the most potent, followed by L-glutamate, NMDA, and kainate, which are roughly equipotent. jneurosci.org
Furthermore, primary hippocampal neurons have been instrumental in studying the molecular sequelae of kainic acid-induced excitotoxicity, such as the hyperphosphorylation of tau protein, a hallmark of neurodegenerative diseases like Alzheimer's. frontiersin.org These studies have shown that kainic acid treatment can increase tau phosphorylation both in vivo and in vitro. frontiersin.org The use of selective antagonists in these culture systems helps to dissect the specific receptor subtypes and signaling pathways involved in these processes. For instance, the NMDA receptor antagonist D-APV can selectively block NMDA-induced GABA release, highlighting the specificity of receptor-mediated effects. jneurosci.org
| Agonist | EC₅₀ for ³H-GABA Release from Cerebral Cortex Interneurons |
| Quisqualate | 75 nM |
| L-Glutamate | Low micromolar range |
| NMDA | Low micromolar range |
| Kainate | Low micromolar range |
| Data sourced from studies on cultured mouse cerebral cortex interneurons. jneurosci.org |
Acute brain slice preparations maintain the local synaptic circuitry of a specific brain region, offering a more integrated model than dissociated cell cultures. tuni.fiphysiology.orgneurosci.cn In hippocampal slices, bath application of kainic acid is a widely used method to induce epileptiform activity. nih.gov Intracellular recordings from CA1 pyramidal cells during kainic acid application reveal a depolarization of the cell membrane and a decrease in input resistance. nih.gov A key finding from these studies is that kainic acid potently depresses both fast and slow GABA-mediated inhibitory postsynaptic potentials (IPSPs), an effect that is closely correlated with the onset of seizure-like activity. nih.gov This suggests that a primary mechanism of kainic acid-induced hyperexcitability is the disruption of inhibitory neurotransmission. nih.gov
Studies on rat striatal slices have utilized D-[³H]aspartate, a marker for glutamatergic neurons, to investigate the effect of kainic acid on glutamate release. cdnsciencepub.com These experiments have shown that kainic acid stimulates the efflux of D-[³H]aspartate in a concentration-dependent manner. cdnsciencepub.com Interestingly, while kainic acid diethyl ester's parent compound, kainic acid, stimulates this release, glutamate diethyl ester (GDEE) was found to have no effect on the kainic acid-evoked efflux of D-[³H]aspartate from these striatal slices. cdnsciencepub.com This highlights the specificity of the kainate receptor in mediating this effect.
Organotypic hippocampal slice cultures offer a long-term in vitro model that preserves the three-dimensional architecture and synaptic connections of the hippocampus, making them particularly useful for studying chronic processes like neurodegeneration and plasticity. tuni.finih.govprotocols.iojneurosci.org Kainic acid is frequently used in these cultures to model seizure-induced brain injury and excitotoxicity. nih.govnih.gov
Research using this model has shown that exposure to kainic acid can induce rapid cell death in the granule cell layer of the immature hippocampus, followed by a significant, albeit transient, decrease in cell proliferation. nih.gov These findings suggest that kainic acid-induced injury in the developing brain can damage neural precursor cells, impacting neurogenesis. nih.gov Furthermore, studies have delved into the molecular mechanisms of kainate-induced apoptosis, revealing the involvement of pathways including the induction of the pro-apoptotic protein Bax and the release of mitochondrial cytochrome c. nih.gov The ability to maintain these cultures for extended periods allows for the investigation of the long-term consequences of kainate receptor activation and the efficacy of potential neuroprotective agents. tuni.fi
Electrophysiological techniques are fundamental to understanding how this compound and its parent compound affect neuronal function at the most basic level. In rat hippocampal slices, kainic acid application leads to repetitive field potential firing, indicative of epileptiform activity. nih.gov Intracellular recordings from CA1 pyramidal neurons show that kainic acid causes a modest depolarization of about 5 mV and a 15% decrease in input resistance. nih.gov However, a more dramatic effect is the significant depression of synaptic potentials, particularly GABA-mediated IPSPs. nih.gov
The effects of kainic acid are not uniform across all neuronal populations. For example, cells in the CA2/3 region of the hippocampus appear to be more sensitive, being affected by lower doses of kainic acid compared to CA1 cells. nih.gov While kainic acid depresses inhibitory transmission, it does not appear to significantly alter postsynaptic GABA responses, suggesting a presynaptic site of action for this effect. nih.gov In some instances, prolonged exposure to higher concentrations of kainic acid can lead to a depression of excitatory postsynaptic potentials (EPSPs) as well. nih.gov
Utilization in Organotypic Hippocampal Slice Cultures
Role in Understanding Synaptic Transmission Mechanisms
Kainate receptors are strategically positioned to modulate synaptic transmission, and this compound, through its relationship with kainic acid, is a key tool for elucidating these mechanisms.
There is substantial evidence that kainate receptors located on presynaptic terminals play a crucial role in regulating the release of both excitatory (glutamate) and inhibitory (GABA) neurotransmitters. nih.govresearchgate.net The effect of kainate receptor activation on neurotransmitter release can be bidirectional, with low concentrations often facilitating release and high concentrations causing inhibition. nih.gov
In the case of GABA release, studies have shown that kainate receptors can modulate its release through various mechanisms. In the rat prefrontal cortex, low nanomolar concentrations of kainic acid increase the frequency of miniature inhibitory postsynaptic currents (mIPSCs) without affecting their amplitude, indicating a presynaptic site of action. nih.gov This facilitation of GABA release is mediated by calcium-permeable GluR5-containing kainate receptors and involves the release of calcium from intracellular stores via IP3 receptors. nih.gov Conversely, in the hippocampus, activation of kainate receptors has been shown to downregulate GABA release through a metabotropic process involving G-proteins and protein kinase C. nih.gov
Regarding glutamate release, kainate receptors can act as autoreceptors on glutamatergic terminals. nih.gov In the chick retina, kainic acid was found to induce the release of glycine (B1666218) but not GABA, while the glutamate receptor antagonist glutamate diethyl ester (GDEE) decreased the release of both GABA and glycine. nih.gov In rat striatal slices, kainic acid stimulates the release of D-[³H]aspartate (a marker for glutamate), an effect that is partially dependent on calcium and is not blocked by tetrodotoxin. cdnsciencepub.com Glutamate diethyl ester, however, did not modify this kainic acid-evoked release. cdnsciencepub.com The bidirectional modulation of glutamate release by kainate receptors has been extensively studied at the hippocampal mossy fiber-CA3 synapse, where weak activation enhances release and strong activation leads to inhibition. nih.gov
| Neurotransmitter | Effect of Kainate Receptor Activation | Proposed Mechanism | Brain Region |
| GABA | Facilitation | Activation of presynaptic Ca²⁺-permeable GluR5-containing KARs leading to Ca²⁺ release from IP3-sensitive stores. nih.gov | Rat Prefrontal Cortex |
| GABA | Inhibition | Metabotropic action involving G-proteins and protein kinase C. nih.gov | Rat Hippocampus |
| Glutamate | Facilitation (low concentrations) | Ionotropic action leading to axonal depolarization and modulation of voltage-dependent Ca²⁺ channels. nih.gov | Rat Hippocampus (Mossy Fiber-CA3) |
| Glutamate | Inhibition (high concentrations) | Ionotropic action leading to axonal depolarization and modulation of voltage-dependent Ca²⁺ channels. nih.gov | Rat Hippocampus (Mossy Fiber-CA3) |
| Glycine | Induction of Release | Not fully elucidated. | Chick Retina |
| This table summarizes key findings on the presynaptic modulation of neurotransmitter release by kainate receptors. |
Postsynaptic Current Generation and Synaptic Integration
Kainate receptors (KARs) are located at both presynaptic and postsynaptic sites, where they play distinct roles in modulating synaptic transmission. mdpi.com Postsynaptically, KARs contribute to the generation of excitatory postsynaptic potentials (EPSPs) by mediating a small current with slow activation and deactivation kinetics. mdpi.comwikipedia.org This is in contrast to the faster kinetics of AMPA receptors. The binding of an agonist like kainic acid or glutamate to postsynaptic KARs leads to the opening of an ion channel, contributing to membrane depolarization. mdpi.com
The sustained depolarization that builds up during repetitive synaptic activity is significantly influenced by postsynaptic KARs. nih.gov This modulation of postsynaptic excitability is crucial for synaptic integration, the process by which a neuron sums up all incoming excitatory and inhibitory signals to determine whether it will fire an action potential. nih.gov In the hippocampus, for instance, activation of KARs can control neuronal excitability by inhibiting hyperpolarization currents, leading to a notable increase in the firing frequency of CA1 pyramidal cell action potentials. mdpi.com This action can involve a metabotropic mechanism, coupling KARs to G-proteins and protein kinase C. mdpi.com
The development of selective antagonists has been crucial in dissecting the specific roles of KARs in these processes. For example, the willardiine derivative UBP310 has been shown to selectively block postsynaptic KARs at hippocampal mossy fiber synapses, which has been instrumental in understanding the specific contribution of these receptors to synaptic integration in CA3 pyramidal cells. nih.gov
Contributions to Synaptic Plasticity Research
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Kainate receptors are key players in both long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting reduction in synaptic efficacy. mdpi.comresearchgate.net
Involvement in Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
Kainate receptors can act as triggers for both LTP and LTD. researchgate.net Their involvement in these processes can be complex and dependent on the specific synapse and experimental conditions. For example, in the hippocampus, a metabotropic action of postsynaptic KARs can trigger an NMDAR-independent form of LTP. nih.gov This form of LTP involves the activation of G proteins, protein kinase C, and phospholipase C. nih.gov Kainate-dependent LTP has been shown to recruit endosomal vesicle recycling in dendritic spines and enhance the surface expression of AMPA receptors in CA1 hippocampal neurons. mdpi.com
Conversely, studies have also implicated KARs in LTD. While some forms of LTD are dependent on NMDA receptors, there is evidence for NMDAR-independent LTD mechanisms that may involve KARs. jneurosci.org The precise role of kainic acid and its derivatives in modulating the direction of synaptic plasticity—whether towards potentiation or depression—is an active area of investigation. For instance, systemic injection of kainic acid can have dissociable long-term effects on LTP magnitude, depending on its epileptogenic efficiency. nih.gov In rats that developed status epilepticus after kainic acid injection, LTP was reduced, whereas in resistant rats, LTP was of a higher magnitude compared to controls. nih.gov
Table 1: Role of Kainate Receptors in Synaptic Plasticity
| Plasticity Type | Involvement of Kainate Receptors | Key Mechanisms |
|---|---|---|
| Long-Term Potentiation (LTP) | Can trigger NMDAR-independent LTP. mdpi.comnih.gov | Metabotropic action, G-protein activation, increased AMPA receptor recycling. mdpi.comnih.gov |
| Long-Term Depression (LTD) | Implicated in some forms of LTD. mdpi.comresearchgate.net | The precise mechanisms are still under investigation. |
Receptor Trafficking and Surface Expression Dynamics
The function of kainate receptors at the synapse is tightly regulated by their trafficking to and from the cell surface. nih.gov This dynamic process of receptor trafficking is crucial for synaptic plasticity. researchgate.net Rapid alterations in the trafficking of KARs can lead to changes in synaptic transmission during both synaptic plasticity and neuronal development. researchgate.net
The phosphorylation of KAR subunits plays a significant role in regulating their surface expression. For example, phosphorylation of specific serine residues on the GluR6 subunit by protein kinase C can dramatically regulate its surface expression by influencing its trafficking through the biosynthetic pathway and its endocytosis from the plasma membrane. nih.gov This provides a molecular mechanism for the PKC-dependent regulation of synaptic KAR function observed during various forms of synaptic plasticity. nih.gov
Kainate-dependent LTP has been shown to affect the recycling of AMPA receptors, enhancing their surface expression in CA1 hippocampal neurons. mdpi.com This highlights the interplay between different glutamate receptor subtypes in modulating synaptic strength. The study of KAR trafficking is a rapidly evolving field, with research focusing on the subunit- and splice variant-specific mechanisms that govern their targeting to different neuronal compartments. nih.gov
Use in Investigating Cellular Response to Excitatory Stimuli
The potent excitatory and neurotoxic properties of kainic acid make it a widely used tool for investigating the cellular responses to excessive excitatory stimuli. wikipedia.org By inducing a state of hyperexcitability, kainic acid models allow researchers to study the mechanisms of neuronal vulnerability and the subsequent cellular stress responses. nih.gov
Studies on Cellular Vulnerability and Resistance Mechanisms
Systemic administration of kainic acid to rodents can induce seizures and selective neuronal degeneration in specific brain regions, providing a model to study the pathways of neurodegeneration induced by excitatory neurotransmitters. nih.govnih.gov There is a notable variation in neuronal vulnerability to kainic acid, with hippocampal pyramidal neurons showing high sensitivity. nih.govnih.gov
Studies using kainic acid have revealed that both intrinsic and extrinsic factors contribute to a neuron's vulnerability or resistance to excitotoxicity. nih.gov For instance, research on chimeric mice has shown that the genetic background of a neuron is a key determinant of its susceptibility to kainic acid-induced death. nih.gov Furthermore, the presence of certain cellular machinery, such as specific G-protein activations, can influence the neurodegenerative outcome. researchgate.net The neurotoxic effects of kainic acid are mediated through the overstimulation of glutamate receptors, leading to excessive calcium influx, mitochondrial dysfunction, and ultimately neuronal apoptosis and necrosis. nih.govnih.gov
Table 2: Factors Influencing Neuronal Vulnerability to Kainic Acid
| Factor | Description | Reference |
|---|---|---|
| Genetic Background | The genetic makeup of a neuron is a primary determinant of its susceptibility to kainic acid-induced excitotoxicity. | nih.gov |
| Neuronal Type | Different types of neurons exhibit varying degrees of vulnerability. Hippocampal pyramidal neurons are particularly sensitive. | nih.gov |
| Cellular Environment | The presence of glial cells can influence neuronal sensitivity to excitotoxicity. | researchgate.net |
| Receptor Subunit Composition | The specific subunits that make up the kainate receptors can affect their functional properties and contribution to excitotoxicity. | mcgill.ca |
Modeling Oxidative Stress and Inflammatory Responses at the Cellular Level
Kainic acid-induced excitotoxicity is closely linked to the generation of oxidative stress and inflammatory responses. nih.govmdpi.com The overactivation of glutamate receptors triggers a cascade of events, including the production of reactive oxygen species (ROS) and reactive nitrogen species, leading to cellular damage. nih.gov Kainic acid administration in animal models has been shown to elevate markers of oxidative stress, such as protein carbonyls and thiobarbituric acid reactive material, in various brain regions. researchgate.net This makes the kainic acid model valuable for studying the role of oxidative stress in seizure-induced brain injury and for evaluating the efficacy of antioxidant therapies. researchgate.netfrontiersin.org
In addition to oxidative stress, kainic acid induces a significant inflammatory response characterized by the activation of microglia and astrocytes. nih.gov These glial cells, in turn, release a variety of inflammatory molecules, including cytokines like tumor necrosis factor-α and various interleukins, which can modify the progression of neurodegeneration. nih.gov Therefore, the kainic acid model is also instrumental in investigating the interplay between excitotoxicity, neuroinflammation, and neuronal death. mdpi.comdtic.milubi.pt
Structure Activity Relationship Sar Studies of Kainic Acid Diethyl Ester and Its Analogs
Impact of Esterification on Receptor Affinity and Selectivity
The esterification of the carboxyl groups of kainic acid to form kainic acid diethyl ester significantly alters its interaction with ionotropic glutamate (B1630785) receptors (iGluRs). While kainic acid itself is a potent agonist for kainate receptors, the esterification process generally leads to a decrease in affinity for these receptors. annualreviews.orgwikipedia.org This is because the free carboxyl groups on kainic acid are crucial for binding to the receptor's ligand-binding domain. mdpi.com
Conversely, another related compound, L-glutamic acid diethyl ester (GDEE), has been shown to act as an antagonist at certain glutamate receptors. annualreviews.orgnih.gov GDEE can inhibit responses induced by quisqualate, an agonist for a class of receptors now known as AMPA receptors, but it does not affect responses mediated by kainate. annualreviews.org This suggests that the esterification of glutamate, a structurally similar amino acid, can confer selectivity for different types of glutamate receptors. annualreviews.org
In the broader context of glutamate receptor ligands, esterification is a common strategy to create prodrugs. For instance, the diethyl ester of LY466195, a selective GluK1 kainate receptor antagonist, was developed to improve oral bioavailability. encyclopedia.pubnih.gov This prodrug is designed to be converted back to the active carboxylic acid form in the body. researchgate.netresearchgate.net This approach highlights how esterification can be used to modify pharmacokinetic properties, even if it temporarily reduces direct receptor affinity. encyclopedia.pubnih.gov
The table below summarizes the general impact of esterification on the activity of glutamate receptor ligands.
| Compound Type | Functional Groups | General Impact on Receptor Interaction |
| Kainic Acid | Two free carboxylic acids | Potent agonist at kainate receptors wikipedia.org |
| L-Glutamic Acid | Two free carboxylic acids | Principal excitatory neurotransmitter wikipedia.org |
| L-Glutamic Acid Diethyl Ester (GDEE) | Two ethyl ester groups | Antagonist at AMPA receptors, no effect on kainate receptors annualreviews.org |
| LY466195 Diethyl Ester | Two ethyl ester groups | Prodrug form, inactive until hydrolyzed to the active antagonist encyclopedia.pubresearchgate.net |
Stereochemical Influences on this compound's Receptor Interactions
The stereochemistry of kainic acid and its analogs is a determining factor in their interaction with glutamate receptors. researchgate.net Kainic acid possesses three chiral centers, leading to a specific three-dimensional structure that is essential for its potent activity at kainate receptors. wikipedia.org The precise spatial arrangement of the pyrrolidine (B122466) ring, the carboxymethyl group, and the isopropenyl group dictates how the molecule fits into the ligand-binding domain of the receptor. mdpi.com
While specific studies focusing solely on the stereoisomers of this compound are not extensively detailed in the provided results, the principles governing the parent compound, kainic acid, are directly applicable. Any change in the stereochemistry at the chiral centers would be expected to drastically alter the binding affinity and efficacy of the diethyl ester derivative. For glutamate receptor agonists in general, strict stereochemical requirements are imposed by the agonist binding pocket of the receptor in its activated state. researchgate.netresearchgate.net
The development of analogs often involves the synthesis of enantiomerically pure compounds to ensure selective interaction with the target receptor. researchgate.net For example, in the synthesis of tricholomic acid isomers, the stereochemistry at the two stereogenic centers determined the compound's selectivity for AMPA/kainate receptors versus NMDA receptors. researchgate.net This underscores the critical role of stereochemistry in defining the pharmacological profile of glutamate receptor ligands, a principle that extends to this compound.
Development of this compound Analogs with Modified Pharmacological Profiles
The development of analogs based on the kainic acid scaffold has led to compounds with diverse pharmacological properties, including selective antagonists for specific kainate receptor subtypes. encyclopedia.pub These modifications often involve retaining the core pyrrolidine structure while altering the side chains to fine-tune receptor affinity and selectivity.
One notable strategy has been the creation of prodrugs through esterification to enhance oral bioavailability. For example, a selective GluK1 receptor antagonist was converted into its diethyl ester, which showed high oral efficacy in animal models of migraine. encyclopedia.pubnih.gov This prodrug approach allows for effective delivery of the active compound to its target.
Other modifications have focused on altering the kainic acid structure to produce selective antagonists. For instance, a series of proline derivatives were designed based on the kainic acid structure, resulting in compounds with micromolar affinity for the homomeric GluK1 receptor and significant selectivity over other kainate receptor subtypes. encyclopedia.pub Similarly, bicyclic pyrimidine-2,4-dione analogs have been developed that show remarkable selectivity for the GluK1 subunit. encyclopedia.pub
The following table presents examples of kainic acid-inspired analogs and their pharmacological characteristics.
| Analog Class | Example Compound/Modification | Pharmacological Profile |
| Ester Prodrugs | Diethyl ester of a selective GluK1 antagonist | Improved oral bioavailability for migraine treatment encyclopedia.pubnih.gov |
| Proline Derivatives | Proline derivatives with an additional carboxyl group | Micromolar affinity and selectivity for GluK1 receptors encyclopedia.pub |
| Bicyclic Pyrimidinediones | Compound 45 (a bicyclic pyrimidine-2,4-dione analog) | Over 400-fold higher affinity for GluK1 compared to GluA2 encyclopedia.pub |
| Aza-kainoids | Unsubstituted aza-kainoid | Functions as an iGluR agonist with affinity for chloride-dependent glutamate binding sites fiu.edu |
| Aminooxadiazolyl Kainic Acid | AODKA (a heteroaryl kainoid) | Potent KAR agonist, inducing a larger calcium influx than kainic acid in astrocytoma cells biorxiv.org |
Computational and Molecular Modeling Approaches in SAR Studies
Computational and molecular modeling have become indispensable tools in understanding the SAR of kainic acid analogs and in the rational design of new ligands. mdpi.com These methods provide insights into how ligands bind to their receptors at an atomic level, guiding the synthesis of more potent and selective compounds.
Molecular docking simulations have been used to analyze the binding modes of various ligands within the ligand-binding domains of different kainate receptor subtypes. researchgate.net For example, docking studies of aza-kainoid analogs in the iGluR6 binding site suggested that they could fit well and reproduce the critical interactions of kainic acid with the receptor. fiu.edu These studies also helped to elucidate the importance of both nitrogen atoms in the aza-kainoid structure for hydrogen bonding with the receptor. fiu.edu
Furthermore, the crystal structures of kainate receptor ligand-binding domains in complex with various antagonists have provided a detailed picture of the molecular interactions that determine affinity and selectivity. mcgill.ca For instance, the X-ray structure of an antagonist in complex with the GluK1 ligand-binding domain revealed that it induces a larger domain opening compared to glutamate, which is consistent with its antagonistic activity. mcgill.ca This structural information is invaluable for designing new analogs with desired pharmacological profiles. unica.it Computational studies have also been instrumental in the development of selective antagonists for GluK1, aiding in the design of compounds with improved properties. encyclopedia.pub
Comparative Neuropharmacological Profiles of Kainic Acid Diethyl Ester with Other Kainate Agonists and Antagonists
Distinguishing Receptor Activation Patterns from Kainic Acid, AMPA, and NMDA
The activation patterns of ionotropic glutamate (B1630785) receptors are defined by their sensitivity to specific agonists. Kainic acid, AMPA, and NMDA are the eponymous agonists for their respective receptor subtypes, each eliciting a characteristic excitatory response. wikipedia.orgwikipedia.org Kainic acid is a potent excitant that activates kainate receptors, and to a lesser extent, AMPA receptors. wikipedia.orgsigmaaldrich.com NMDA selectively activates NMDA receptors, which are unique in their voltage-dependent magnesium block and requirement for glycine (B1666218) as a co-agonist. annualreviews.org AMPA receptors are responsible for the bulk of fast excitatory neurotransmission.
In stark contrast to these excitatory compounds, kainic acid diethyl ester demonstrates neuronal depressant effects. Studies on feline spinal interneurons revealed that iontophoretically applied this compound reversibly reduces spontaneous neuronal firing. nih.gov In fact, among the diethyl ester derivatives of excitatory amino acids, including glutamic acid diethyl ester and aspartic acid diethyl ester, this compound was found to be the most potent in this depressant action. nih.gov This fundamental difference in action, causing depression rather than excitation, is the primary distinguishing feature of this compound's receptor activation profile when compared to kainic acid, AMPA, and NMDA.
While this compound's profile is one of neuronal depression, the parent compound, kainic acid, and other agonists have well-defined excitatory actions and binding affinities.
Table 1: Comparative Receptor Activation and Effects of Glutamate Receptor Agonists
| Compound | Primary Receptor Target(s) | Typical Effect |
| This compound | Non-selective depressant | Neuronal Depression |
| Kainic Acid | Kainate, AMPA Receptors | Potent Excitation, Neurotoxicity |
| AMPA | AMPA Receptors | Fast Excitation |
| NMDA | NMDA Receptors | Slow, Voltage-Dependent Excitation |
This table provides a qualitative comparison of the primary actions of the listed compounds.
Differential Effects on Synaptic Physiology Compared to Other Kainoids
The differing receptor activation patterns of this compound and other kainoids, such as kainic acid, lead to divergent effects on synaptic physiology. Kainoids like kainic acid are known to have profound effects on synaptic transmission and plasticity. Kainic acid can potentiate the release of excitatory amino acids like glutamate and aspartate from presynaptic terminals in a calcium-dependent manner. nih.gov Furthermore, kainic acid can induce long-term potentiation (LTP), a cellular correlate of learning and memory, although its effects can be complex and dependent on the experimental conditions. nih.govnih.gov
Conversely, the depressant action of this compound suggests a different impact on synaptic function. By reducing spontaneous neuronal firing and decreasing the responsiveness of neurons to glutamate, this compound would be expected to dampen synaptic transmission rather than enhance it. nih.gov This stands in direct opposition to the excitatory and often neurotoxic effects of kainic acid, which can lead to seizures and neuronal death through excessive receptor activation. wikipedia.org Research has shown that kainic acid derivatives that lack excitatory potency, such as this compound, are also devoid of neurotoxic effects.
The influence of these compounds on neurotransmitter release also highlights their differential roles. For instance, in the chick retina, kainic acid was found to induce the release of the inhibitory neurotransmitter glycine, but not GABA. nih.gov This contrasts with the actions of glutamic acid, which stimulates the release of both GABA and glycine, an effect that is diminished by its antagonist, glutamate diethyl ester. nih.gov Given that this compound exhibits a general depressant effect on neuronal activity, its influence on neurotransmitter release is likely to be inhibitory, though specific studies on this aspect are limited.
Antagonistic Properties of Other Compounds Towards this compound's Actions
The distinct pharmacological profile of this compound also extends to its interactions with known glutamate receptor antagonists. A key finding is that the depressant action of this compound is not due to a selective antagonism of a specific excitatory neurotransmitter. nih.gov It was observed to decrease neuronal responses to both glutamate and acetylcholine, indicating a more generalized membrane-stabilizing or depressant effect. nih.gov
This non-selective nature makes it unlikely that its effects would be reversed by classical competitive antagonists of kainate, AMPA, or NMDA receptors. For instance, glutamate diethyl ester, a related compound, is known to antagonize the hypermotility induced by quisqualic acid (an AMPA receptor agonist) but not that induced by NMDA. nih.gov Notably, glutamate diethyl ester does not significantly affect the hypermotility response induced by kainic acid. nih.gov This suggests a clear differentiation in the pharmacology of these esters and the receptors they interact with.
The world of glutamate receptor antagonists is vast, with compounds showing varying degrees of selectivity for the different receptor subtypes.
Table 2: Examples of Antagonists for Ionotropic Glutamate Receptors
| Antagonist | Receptor Target(s) | Type of Antagonism |
| CNQX | AMPA/Kainate Receptors | Competitive |
| DNQX | AMPA/Kainate Receptors | Competitive |
| NBQX | AMPA/Kainate Receptors (AMPA selective) | Competitive |
| Topiramate | Kainate/AMPA Receptors | Non-competitive |
| D-AP5 | NMDA Receptors | Competitive |
| MK-801 | NMDA Receptors | Non-competitive (channel blocker) |
| Glutamic acid diethyl ester | Quisqualate/AMPA Receptors | Antagonist |
This table provides examples of well-characterized antagonists and their primary targets. It is not an exhaustive list.
While these antagonists are crucial tools for dissecting the roles of their respective receptors, their utility in reversing the specific depressant effects of this compound has not been established. The non-selective nature of this compound's action suggests that its effects may not be mediated by a single, well-defined receptor site that is targeted by these specific antagonists.
Advanced Methodological Approaches for Studying Kainic Acid Diethyl Ester in Neurobiological Systems
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for a specific receptor. mdpi.com These assays utilize a radiolabeled compound (the radioligand) that binds to the receptor of interest. By measuring the displacement of this radioligand by an unlabeled compound, such as kainic acid diethyl ester, the binding affinity of the unlabeled compound can be quantified. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). google.com
In the context of kainate receptors, tritiated kainic acid ([3H]KA) is a commonly used radioligand. jneurosci.orgresearchgate.net Studies have demonstrated that kainic acid itself binds with high affinity to kainate receptors. nih.gov However, research on its derivative, kainic acid diethylester, suggests a significantly different binding profile. Early electrophysiological and neurotoxicity studies indicated that the esterification of the carboxyl groups in kainate derivatives, including the diethylester form, leads to a loss of excitatory potency and neurotoxic effects. This suggests a dramatically reduced affinity for kainate receptors.
While specific radioligand binding studies detailing the affinity of this compound are not extensively documented, the general principle is that the free carboxyl groups of glutamate (B1630785) analogs are crucial for their interaction with the receptor's binding pocket. Esterification neutralizes these negative charges, which would predictably lead to a significant decrease in binding affinity. This is supported by findings that other esterified glutamate analogs, like L-glutamic acid diethyl ester (GDEE), show altered receptor selectivity, often acting as antagonists at quisqualate receptors rather than kainate receptors. jneurosci.orgjneurosci.orgnih.gov
Table 1: Comparative Receptor Activity of Kainic Acid and its Diethyl Ester
| Compound | Receptor Target | Observed Activity |
|---|---|---|
| Kainic Acid | Kainate Receptors | Potent Agonist |
| This compound | Kainate Receptors | Inactive / Lacks Excitatory Potency |
Patch-Clamp and Voltage-Clamp Techniques for Ion Channel Analysis
Patch-clamp and voltage-clamp techniques are powerful electrophysiological methods used to study the properties of ion channels in the cell membrane. jneurosci.org The voltage-clamp technique allows an experimenter to control the membrane potential and measure the resultant current flowing through ion channels. jneurosci.org A specialized version of this is the patch-clamp technique, which can be used to record from the entire cell (whole-cell configuration) or from a small patch of membrane containing just a few or even a single ion channel. jneurosci.orgnih.gov
These techniques are instrumental in characterizing the effects of compounds like kainic acid on neuronal excitability. Application of kainic acid to neurons under voltage-clamp typically evokes a robust inward current, which is mediated by the opening of kainate receptor channels. jneurosci.orgnih.gov The properties of this current, such as its amplitude, activation, and deactivation kinetics, can be precisely measured.
For this compound, given its inferred low affinity for kainate receptors from other experimental approaches, it is expected that it would not elicit significant ion channel activity when applied to neurons. Studies comparing kainic acid to its derivatives have shown that the excitatory effects are lost upon esterification. Therefore, in a patch-clamp experiment, the application of this compound would likely not result in the characteristic inward current seen with kainic acid. This lack of direct channel activation is a key distinguishing feature between the parent compound and its diethyl ester derivative.
Table 2: Expected Electrophysiological Profile of this compound
| Technique | Kainic Acid | This compound (Inferred) |
|---|---|---|
| Whole-Cell Voltage Clamp | Induces large inward current | No significant current evoked |
| Single-Channel Recording | Gates a channel with a primary conductance near 20 pS jneurosci.org | No channel opening expected |
Calcium Imaging and Fluorescence-Based Techniques for Cellular Responses
Calcium imaging is a widely used technique to visualize the spatial and temporal dynamics of intracellular calcium (Ca2+), a critical second messenger in neurons. This method often employs fluorescent Ca2+ indicators, such as Fluo-4, which exhibit an increase in fluorescence upon binding to Ca2+. By monitoring changes in fluorescence intensity, researchers can observe cellular responses to various stimuli, including the application of neuroactive compounds. frontiersin.org
The activation of kainate receptors by agonists like kainic acid leads to an influx of both sodium and Ca2+ ions through the receptor's ion channel, resulting in a detectable increase in intracellular Ca2+ concentration. frontiersin.org This Ca2+ signal can be further amplified by the release of Ca2+ from intracellular stores. nih.gov Studies using calcium imaging have shown that kainic acid administration leads to significant and often pathological increases in neuronal calcium levels. researchgate.net
Consistent with its lack of excitatory activity in other assays, this compound is not expected to induce a significant increase in intracellular Ca2+. Since it does not appear to effectively bind to and activate kainate receptors, it would not trigger the initial influx of Ca2+ that is characteristic of kainate receptor agonists. This makes fluorescence-based calcium imaging a valuable tool for confirming the inert nature of this compound at the cellular level in contrast to the potent effects of kainic acid.
Table 3: Comparative Effects on Intracellular Calcium
| Compound | Expected Effect on Intracellular Ca2+ |
|---|---|
| Kainic Acid | Significant increase in [Ca2+]i |
| This compound | No significant change in [Ca2+]i |
Immunocytochemistry and Molecular Biology Techniques for Receptor Expression and Localization
Immunocytochemistry is a technique that utilizes the specific binding of antibodies to their target antigens to visualize the distribution and localization of proteins within cells and tissues. nih.gov This method can be used to determine which cells express a particular receptor and where within the cell (e.g., postsynaptically or presynaptically) the receptor is located. nih.gov Molecular biology techniques, such as in situ hybridization, can complement this by detecting the messenger RNA (mRNA) that codes for the receptor protein, providing information about which cells are actively transcribing the receptor gene.
These techniques have been crucial in mapping the distribution of various kainate receptor subunits (e.g., GluK1-5) throughout the nervous system. nih.gov For instance, immunocytochemistry has been used to show the postsynaptic localization of a kainate binding protein in afferent nerve endings. nih.gov
There are no specific studies documented in the available literature that have utilized immunocytochemistry or molecular biology techniques to investigate the effects of this compound on the expression or localization of kainate receptors. Due to its apparent lack of biological activity, it is unlikely to be used as a tool to modulate receptor expression in the same way that chronic treatment with an agonist or antagonist might be. Research in this area has focused on active compounds that can induce changes in receptor trafficking, synthesis, or degradation.
Future Directions and Unexplored Research Avenues for Kainic Acid Diethyl Ester
Elucidating Novel Molecular Targets Beyond Classical Glutamate (B1630785) Receptors
The primary action of kainoids is attributed to their interaction with ionotropic glutamate receptors (iGluRs), specifically kainate receptors (KARs) and, to a lesser extent, AMPA receptors. wikipedia.orgmdpi.com However, the full spectrum of their biological activity may not be limited to these interactions. Future research should aim to identify and characterize novel molecular targets for kainic acid diethyl ester.
The metabotropic actions of KARs, which are independent of their ion channel function, are an emerging area of interest. nih.gov These pathways, often involving G-protein coupling and subsequent activation of intracellular signaling cascades like protein kinase C (PKC), present a promising area for investigation. It is plausible that this compound, due to its different chemical nature, may exhibit a distinct profile of metabotropic versus ionotropic activity compared to its parent acid.
Furthermore, the widespread physiological effects of kainate administration, including the induction of autophagic stress and alterations in pro-survival signaling pathways like Akt/mTOR, suggest that its influence extends beyond direct receptor activation. nih.gov Research could explore whether this compound interacts with components of these downstream pathways or other cellular machinery not traditionally associated with glutamate signaling. Investigating potential off-target interactions with other receptor systems or cellular proteins is a critical step in fully understanding its pharmacological profile.
Investigation of this compound in Non-Neuronal Cell Types
The central nervous system is a complex environment where neurons and glial cells are in constant communication. While the neurotoxic and neuroexcitatory effects of kainic acid on neurons are well-documented, its impact on non-neuronal cells like astrocytes and oligodendrocytes is an area ripe for further exploration. frontiersin.orgnih.gov
Oligodendrocytes and their Precursors (OPCs): Research indicates that kainate can influence the proliferation and differentiation of OPCs. researchgate.net Depending on the context and concentration, kainate can either promote the proliferation of these cells or mediate their death. researchgate.net Given the role of oligodendrocytes in myelination and neuronal health, understanding how this compound modulates their function is crucial. This could have implications for demyelinating diseases and developmental neuroscience. The potential for the ester to act as a trophic factor for certain cell lineages warrants detailed investigation. researchgate.net
| Research Area | Key Findings with Kainic Acid (Parent Compound) | Potential Future Direction for Diethyl Ester |
|---|---|---|
| Astrocytes | Kainic acid induces astrocyte activation and the release of inflammatory cytokines. nih.govnih.gov | Quantify the specific inflammatory and metabolic responses of astrocytes to the diethyl ester. |
| Oligodendrocyte Precursor Cells (OPCs) | Kainic acid can promote OPC proliferation at low concentrations via AMPA receptors. researchgate.net | Determine if the diethyl ester has a differential effect on OPC proliferation vs. differentiation. |
| Metabotropic Signaling | Kainate receptors can trigger NMDAR-independent long-term potentiation (LTP) through metabotropic pathways. nih.gov | Investigate the selectivity of the diethyl ester for ionotropic versus metabotropic signaling cascades. |
| Autophagic Stress | Kainic acid induces a transient increase in autophagic stress markers in the hippocampus. nih.gov | Explore the impact of the diethyl ester on autophagy and other cellular stress response pathways. |
Development of Advanced Methodologies for Studying this compound Dynamics
Advancements in analytical and imaging technologies offer powerful tools to study the dynamics of this compound in biological systems. Moving beyond traditional assays will provide a more nuanced understanding of its mechanism of action.
Advanced Imaging: The development of fluorescent probes specifically designed to interact with this compound could enable real-time visualization of its distribution and binding within tissues and even single cells. acs.org These techniques would be invaluable for tracking the compound's journey across the blood-brain barrier and its localization within specific subcellular compartments.
Mass Spectrometry Techniques: High-resolution mass spectrometry methods, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), can be optimized for the highly sensitive and specific quantification of this compound and its metabolites in biological samples. frontiersin.org This would allow for precise pharmacokinetic studies, determining its stability, half-life, and metabolic fate in vivo.
Biosynthesis and Structural Analysis: Recent breakthroughs in elucidating the biosynthetic pathway of kainic acid could be leveraged. google.com Combining biosynthetic methods with advanced structural analysis techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can facilitate the creation and confirmation of novel derivatives for research. google.com
Potential for Derivatization of this compound for Enhanced Probe Specificity
Chemical modification of the kainic acid scaffold is a proven strategy for developing novel pharmacological tools. mdpi.com The diethyl ester itself is a primary example of such derivatization. Future work could build upon this foundation to create even more sophisticated molecules.
One of the most significant advantages of esterification is the potential to create prodrugs with improved bioavailability. Research has already demonstrated that converting a selective GluK1 receptor antagonist into its diethyl ester form significantly enhanced its oral efficacy in animal models. nih.gov This highlights the potential of using the diethyl ester of kainic acid itself, or derivatives thereof, as a more effective research tool for in vivo studies requiring systemic administration.
Furthermore, the structure of this compound can be further modified to create highly specific probes. By attaching reporter groups, such as fluorescent tags or biotin, researchers can develop tools for affinity purification of binding partners or for use in advanced imaging applications. acs.org This would be instrumental in identifying the novel molecular targets discussed in section 9.1 and mapping the precise location of these interactions within the brain.
Q & A
Q. What are the key synthetic methodologies for producing kainic acid diethyl ester and its analogues?
this compound can be synthesized via Pd-catalyzed direct allylic amination or SmI2-mediated reductive coupling, which enables C–C bond formation under mild conditions. For example, α,β-unsaturated esters (E-14/Z-14) undergo cyclization with SmI2, NiI2, and ligands like ethylenediamine to yield kainic acid derivatives. Optimal reagent ratios and purification via HPLC are critical for isolating pure compounds . Pyroglutamate templates (e.g., 3-methoxycarbonylmethyl-4-phenyl-pyroglutamic acid methyl ester) can also guide stereoselective synthesis of conformationally constrained analogues .
Q. How can researchers ensure the purity and structural identity of synthesized this compound?
Methodological rigor includes:
- Chromatographic separation : HPLC is essential for resolving diastereomers (e.g., kainic vs. allo-kainic acid) .
- Spectroscopic validation : NMR and mass spectrometry confirm molecular structure and ester-to-acid conversion steps .
- Physical property checks : Melting point analysis (253–254°C) and solubility profiles (e.g., in methanol, ethanol, or diethyl ether) align with established standards .
- Heavy metal testing : Compliance with pharmacopeial guidelines ensures ≤20 ppm heavy metal content .
Q. What are the stability considerations for this compound in experimental settings?
- Storage : Store in sealed containers at room temperature, away from strong acids/bases or redox agents, to prevent ester hydrolysis .
- Incompatibilities : Avoid aqueous solutions with extreme pH, which may degrade the ester moiety .
- Handling : Use PPE (gloves, respirators) to minimize aerosol formation and inhalation risks .
Advanced Research Questions
Q. How can researchers address diastereomeric purity challenges during synthesis?
Diastereomeric impurities arise during steps like boronate intermediate formation. Strategies include:
- Crystallization : Isolate major isomers from mixtures (e.g., diastereomeric ratio 10:1) .
- Ligand optimization : Adjust ligands (e.g., 2,2′-bipyridine vs. triphenylphosphine) to control cyclization selectivity .
- Reagent stoichiometry : Fine-tune SmI2, HMPA, and water ratios to favor desired products .
Q. What experimental designs resolve contradictions in this compound’s receptor specificity?
Conflicting pharmacological data may arise from receptor subtype variability. To clarify:
- Antagonist profiling : Use (S)-glutamic acid diethyl ester (GDEE) to distinguish quisqualate-sensitive vs. NMDA-insensitive receptors .
- In vitro binding assays : Compare inhibition of radiolabeled kainic acid binding across synaptic membrane preparations .
- Conformational analysis : Synthesize rigid analogues (e.g., cycloheptane-fused isoxazoles) to probe steric effects on receptor activation .
Q. How can researchers statistically validate variability in kainic acid content across natural sources (e.g., seaweed)?
- Sampling design : Collect multiple batches of Palmaria palmata to account for environmental factors (e.g., nutrient availability) .
- Analytical methods : Use LC-MS/MS for precise quantification (range: trace levels to hundreds of µg/g dry weight) .
- Multivariate analysis : Apply ANOVA to identify correlations between growth conditions and kainic acid concentration .
Methodological Resources
- Synthetic protocols : Refer to SmI2-mediated cyclization and boronic acid chain-extension methodologies .
- Pharmacological assays : GDEE antagonism studies and receptor binding protocols .
- Analytical standards : JP XIV monographs for purity testing and NIST reference data for spectroscopic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
